Compound Description: This compound serves as a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis is often achieved through the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core .
Compound Description: This compound exhibits high affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) and significant selectivity over σ1 receptors. It has been investigated as a potential PET radiotracer for imaging σ2 receptor function in the central nervous system, particularly in disorders affecting this system .
Compound Description: This compound displays sedative-anxiolytic properties when administered intragastrically at doses of 10 and 20 mg/kg .
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres
Compound Description: This series of compounds has been investigated for their potential as multidrug resistance reversers, specifically targeting the P-glycoprotein (P-gp) efflux pump. They are structurally related to known P-gp modulators like elacridar and tariquidar [, ]. Some of these derivatives exhibit potent and selective activity against P-gp and can sensitize cancer cells to doxorubicin .
Compound Description: This class of compounds has shown potential anticonvulsant activity in various animal models of epilepsy. Their structure-activity relationships have been explored, revealing key structural features contributing to their anticonvulsant effects .
Compound Description: This compound has been synthesized and characterized using various methods including X-ray crystallography and DFT calculations. It also shows promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Compound Description: This compound, also known as I-K-1, is a synthetic isoquinoline analgesic. Its addiction liability was assessed in former opiate addicts and found to be significantly lower compared to morphine, codeine, and D-propoxyphene .
Compound Description: This compound can be synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis involves acidic conditions, but the stereoselectivity depends on the presence or absence of a tricarbonylchromium unit on the nitrogen atom [, ].
Compound Description: This compound is an N-halo compound that can be synthesized efficiently and scalably from commercially available starting materials .
Compound Description: This compound, when subjected to anodic oxidation, undergoes transformations leading to the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts .
Compound Description: This compound serves as a precursor in the synthesis of novel chiral catalysts . Its structure and absolute configuration have been confirmed through X-ray crystallography and proton NMR spectroscopy.
Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its conformational features and intermolecular interactions within the crystal lattice .
(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These enantiomeric aldehydes serve as valuable precursors in the asymmetric synthesis of isoquinoline alkaloids. They have been successfully employed in the synthesis of (S)- and (R)-xylopinine and (8S,14S)-coralydine .
Compound Description: This compound is a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative. Its crystal structure exhibits pseudosymmetry, with two molecules in the asymmetric unit related by pseudo-translation .
Compound Description: This compound displays significant anticonvulsant activity, particularly against audiogenic seizures in DBA/2 mice. Computational studies have been employed to understand the structural basis for its activity .
Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) being developed for the treatment of stable angina and atrial fibrillation [, , , , , ]. Studies in rats and humans revealed that YM758 is primarily taken up into hepatocytes via OATP1B1 and excreted into the bile via MDR1 . Further research has focused on its pharmacokinetic/pharmacodynamic (PK/PD) relationship, revealing a longer duration of heart rate reduction compared to its plasma concentration [, ]. This prolonged effect is attributed to its strong binding and slow dissociation from the If channel.
Compound Description: YM-252124 is a metabolite of YM758. Studies suggest it is secreted into urine via hOCT2/rOct2. The significant difference in inhibitory potential between human and rat OCT2 might explain the species difference in urinary excretion ratios [, , ].
Compound Description: YM-385459 is a metabolite of YM758. It's one of the major constituents found in urine and plasma after oral administration of YM758 .
Compound Description: The crystal structure of this compound has been determined, revealing two independent molecules in the asymmetric unit connected by C—H⋯O interactions .
Compound Description: This series of compounds has been synthesized and evaluated for their α-adrenolytic activities. Their effects on platelet aggregation and inhibition of α-adrenoceptors were investigated in isolated rabbit aorta and guinea pig vas deferens [, ].
Compound Description: The crystal structure of this compound has been determined, revealing a twist conformation for the N-containing six-membered ring .
Compound Description: Both cis and trans isomers of this compound have been synthesized, and their relative configurations were determined through NMR and IR spectroscopy .
Compound Description: This series of compounds can be synthesized efficiently in three steps starting from 2-(3,4-dimethoxyphenyl)ethylamine and halophenylacetic acids .
Compound Description: This compound, moexipril hydrochloride, is a pharmaceutical drug. Its crystal structure has been determined as its acetonitrile monosolvate, revealing a U-shaped cation stabilized by intramolecular and intermolecular hydrogen bonding .
Compound Description: This compound showed the most potent inhibitory activity against DNase I among the 24 tested 1,2,3,4‐tetrahydroisoquinoline derivatives with an IC50 value of 134.35±11.38 μM .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.